molecular formula C12H12ClN3 B1462252 (S)-6-chloro-N-(1-phenylethyl)pyridazin-3-amine CAS No. 1914990-58-1

(S)-6-chloro-N-(1-phenylethyl)pyridazin-3-amine

Cat. No.: B1462252
CAS No.: 1914990-58-1
M. Wt: 233.69 g/mol
InChI Key: YTFBVSPYKWRCPP-VIFPVBQESA-N
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Description

(S)-6-chloro-N-(1-phenylethyl)pyridazin-3-amine ( 1914990-58-1) is a chiral small molecule featuring a pyridazine scaffold, a nitrogen-containing heterocycle of significant interest in medicinal chemistry . The compound's structure, which includes a stereocenter and a chlorine atom, makes it a valuable intermediate for exploratory synthesis and lead optimization in drug discovery programs . Pyridazine derivatives are extensively researched for their diverse biological activities and their ability to improve the physicochemical properties of drug candidates, notably by enhancing water solubility . This specific (S)-enantiomer is of particular value for investigating structure-activity relationships and for the development of targeted therapies, as the chiral 1-phenylethyl group can be critical for selective interaction with biological targets . The broader class of 6-chloropyridazine compounds serves as key precursors for the synthesis of various fused heterocycles, such as [1,2,4]triazolo[4,3-b]pyridazines, which have demonstrated potential as cytotoxic agents in anticancer research . Researchers utilize this compound under the strict condition that it is For Research Use Only. It is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

6-chloro-N-[(1S)-1-phenylethyl]pyridazin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12ClN3/c1-9(10-5-3-2-4-6-10)14-12-8-7-11(13)15-16-12/h2-9H,1H3,(H,14,16)/t9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTFBVSPYKWRCPP-VIFPVBQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)NC2=NN=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=CC=CC=C1)NC2=NN=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Route Overview

The principal synthetic approach to (S)-6-chloro-N-(1-phenylethyl)pyridazin-3-amine involves the nucleophilic aromatic substitution of 6-chloropyridazine derivatives by (S)-1-phenylethylamine under basic and reflux conditions. The key steps are:

  • Starting Materials:

    • 6-chloropyridazine or derivatives thereof
    • (S)-1-phenylethylamine (chiral amine)
  • Reaction Conditions:

    • Solvent: Ethanol or methanol
    • Base: Sodium hydroxide or potassium carbonate to facilitate nucleophilic substitution
    • Temperature: Reflux (typically 60–80 °C)
    • Time: Several hours until completion
  • Purification:

    • Recrystallization or column chromatography to isolate the pure product

Industrial Scale-Up and Continuous Flow Adaptations

For industrial production, the synthetic route is adapted to larger scales with process intensification techniques:

  • Continuous Flow Reactors:

    • Utilized to enhance reaction control, reproducibility, and safety
    • Enable precise temperature and residence time control, improving yield and purity
  • Automated Systems:

    • Facilitate reaction monitoring and optimization
    • Allow rapid screening of reaction parameters such as solvent choice, temperature, and base concentration
  • Optimization of Reaction Parameters:

    • Temperature and pressure adjustments to maximize conversion and minimize side reactions
    • Solvent selection to improve solubility and reaction rate

These improvements lead to higher throughput and more consistent product quality in industrial settings.

Alternative Amination Methods

Recent advances in heteroaromatic amination provide alternative routes to introduce amino groups on pyridazine rings:

  • Selective Mono-amination of Dichloropyridazines:

    • Reaction of dichlorodiazines with primary or secondary amines in ethanol with triethylamine as base
    • Mild and versatile method yielding aminochlorodiazines, including derivatives similar to (S)-6-chloro-N-(1-phenylethyl)pyridazin-3-amine
  • Deaminative Chlorination and Substitution Strategies:

    • Use of pyrylium salts (e.g., Pyry-BF4) to convert aminoheterocycles to chlorinated analogs
    • This method can be reversed or adapted to introduce amino substituents selectively on pyridazine rings, offering synthetic flexibility

Reaction Conditions and Optimization Data

Parameter Typical Conditions Notes
Solvent Ethanol or Methanol Polar protic solvents facilitate substitution
Base Sodium hydroxide or K2CO3 Deprotonates amine to enhance nucleophilicity
Temperature Reflux (60–80 °C) Ensures complete reaction
Reaction Time 4–12 hours Monitored by TLC or HPLC
Purification Method Recrystallization, Column Chromatography Achieves high purity (>95%)

Research Findings and Process Improvements

  • Yield Improvements:
    Industrial processes using continuous flow and optimized reaction conditions have improved isolated yields from approximately 40% in batch processes to around 60%.

  • Scalability:
    The optimized process has been successfully scaled to produce over 150 kg of pyridazinyl intermediates, demonstrating robustness and reproducibility.

  • Chirality Retention:
    The use of (S)-1-phenylethylamine ensures enantiomeric purity of the product, critical for biological activity in medicinal applications.

Summary Table of Preparation Methods

Method Starting Materials Reaction Conditions Scale Yield (%) Notes
Nucleophilic substitution 6-chloropyridazine + (S)-1-phenylethylamine Reflux in ethanol/methanol, base present Lab to industrial 50–60 Standard method, scalable, chiral amine used
Selective mono-amination Dichloropyridazine + primary/secondary amine Ethanol, triethylamine, mild heating Lab scale Moderate Versatile, mild conditions, alternative approach
Deaminative chlorination (reverse) Aminoheterocycles + Pyry-BF4 + MgCl2 Acetonitrile, 50–140 °C, 16 h Lab scale Variable Enables chlorination, adaptable for substitution

Chemical Reactions Analysis

Types of Reactions

(S)-6-chloro-N-(1-phenylethyl)pyridazin-3-amine can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom at the 6th position can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, or alkoxides. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be used.

    Coupling Reactions: Palladium catalysts and bases like potassium carbonate are commonly used in coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while coupling reactions can produce more complex aromatic compounds.

Scientific Research Applications

Medicinal Chemistry

(S)-6-chloro-N-(1-phenylethyl)pyridazin-3-amine is primarily investigated for its potential as a pharmacophore in drug design and development. Research indicates that derivatives of this compound may exhibit:

  • Anti-inflammatory properties : Potentially useful in treating conditions such as arthritis.
  • Antimicrobial activity : Effective against various bacterial and fungal infections.
  • Anticancer effects : May inhibit the growth of certain cancer cell lines.

Organic Synthesis

The compound serves as a crucial building block in organic chemistry, facilitating the synthesis of more complex molecules. Its ability to undergo various chemical reactions, including:

  • Substitution reactions : The chlorine atom can be replaced with other functional groups.
  • Oxidation and reduction : It can participate in redox reactions, altering its oxidation state.
  • Coupling reactions : Involvement in reactions like Suzuki or Heck coupling allows for the formation of diverse organic compounds.

Material Science

In material science, (S)-6-chloro-N-(1-phenylethyl)pyridazin-3-amine can contribute to the development of new materials with specific properties such as:

  • Conductivity : Useful in electronic applications.
  • Fluorescence : Potential applications in sensors and imaging technologies.

Biological Studies

Researchers study this compound's interactions with biological targets to elucidate its mechanism of action. This includes:

  • Enzyme inhibition : Targeting specific enzymes involved in disease pathways, which could lead to therapeutic applications.

Uniqueness

(S)-6-chloro-N-(1-phenylethyl)pyridazin-3-amine is distinguished by its specific arrangement of functional groups, which imparts unique chemical and biological properties compared to other pyridazine derivatives.

Mechanism of Action

The mechanism of action of (S)-6-chloro-N-(1-phenylethyl)pyridazin-3-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects.

Comparison with Similar Compounds

Substituent Variations and Molecular Properties

Key structural analogs differ in the substituent attached to the N-3 amine (Table 1).

Table 1: Comparison of Substituents and Molecular Properties

Compound Name Substituent (R) Molecular Formula Molecular Weight Reference
(S)-6-Chloro-N-(1-phenylethyl)pyridazin-3-amine (S)-1-Phenylethyl C₁₂H₁₂ClN₃ 233.70 g/mol
6-Chloro-N-(2-methoxyphenyl)pyridazin-3-amine 2-Methoxyphenyl C₁₁H₁₀ClN₃O 235.67 g/mol
6-Chloro-N-isopropylpyridazin-3-amine Isopropyl C₇H₁₀ClN₃ 171.63 g/mol
6-Chloro-N-(cyclohexylmethyl)pyridazin-3-amine Cyclohexylmethyl C₁₁H₁₆ClN₃ 225.72 g/mol
6-Chloro-N-(4-nitrophenyl)pyridazin-3-amine 4-Nitrophenyl C₁₀H₇ClN₄O₂ 250.65 g/mol

Key Observations :

  • Electron Effects : Electron-withdrawing groups (e.g., nitro in 4-nitrophenyl) may reduce nucleophilicity at the pyridazine ring, altering reactivity .

Table 2: Antimicrobial Activity of Pyridazine Derivatives

Compound Name Inhibition Zone (mm) Tested Microorganisms Reference
6-Amino-2-imino-1-(1-phenylethyl)-pyridines 12.0–16.0 Gram-positive/-negative bacteria, Candida spp.
6-Chloro-N-(4-nitrophenyl)pyridazin-3-amine Not reported N/A
(S)-6-Chloro-N-(1-phenylethyl)pyridazin-3-amine Pending studies Hypothesized activity

Insights :

  • Pyridine derivatives with 1-phenylethyl groups (e.g., 6-amino-2-imino-1-(1-phenylethyl)-pyridines) show moderate antimicrobial activity (12–16 mm inhibition zones) against bacteria and fungi .
  • The chloro and nitro groups in analogs like 6-chloro-N-(4-nitrophenyl)pyridazin-3-amine may enhance target binding but require further validation .

Crystallographic and Analytical Data

Structural Characterization

  • Tools : SHELX , ORTEP-3 , and WinGX are widely used for crystal structure determination. For example, 6-chloro-N-(2-methoxyphenyl)pyridazin-3-amine was characterized via single-crystal X-ray diffraction, revealing planar pyridazine rings and hydrogen-bonding networks .
  • Hydrogen Bonding : The N–H group in pyridazin-3-amine derivatives often forms intermolecular hydrogen bonds (e.g., N–H⋯N), stabilizing crystal packing .

Biological Activity

(S)-6-chloro-N-(1-phenylethyl)pyridazin-3-amine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

This compound features a pyridazine core substituted with a chloro group and a phenylethyl moiety, which contributes to its unique biological activity. The specific arrangement of functional groups allows for diverse interactions with biological targets, enhancing its potential as a pharmacophore in drug discovery.

The biological activity of (S)-6-chloro-N-(1-phenylethyl)pyridazin-3-amine is primarily attributed to its ability to modulate the activity of specific enzymes and receptors. Preliminary studies suggest that it may act as an inhibitor of certain kinases involved in cancer pathways, potentially leading to therapeutic effects in oncology.

Antitumor Activity

Research indicates that (S)-6-chloro-N-(1-phenylethyl)pyridazin-3-amine exhibits significant antitumor activity. In vitro studies have demonstrated that it can inhibit the growth of various cancer cell lines. For instance, it was tested against human leukemia cells, showing promising cytotoxic effects with IC50 values comparable to established chemotherapeutic agents .

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties. In a study assessing various derivatives, it was found that similar pyridazine compounds could effectively inhibit pro-inflammatory cytokines such as TNF-α and IL-6, suggesting that (S)-6-chloro-N-(1-phenylethyl)pyridazin-3-amine may possess similar capabilities .

Antimicrobial Activity

(S)-6-chloro-N-(1-phenylethyl)pyridazin-3-amine has shown potential antimicrobial activity against various bacterial strains. Its effectiveness was compared to standard antibiotics, demonstrating comparable inhibition zones in susceptibility tests against Gram-positive and Gram-negative bacteria .

Data Summary

Activity IC50/Effectiveness Reference
Antitumor (Leukemia)IC50 values comparable to standard agents
Anti-inflammatoryInhibition of TNF-α and IL-6
AntimicrobialComparable inhibition zones

Case Studies

  • Antitumor Efficacy : In a comparative study involving multiple compounds, (S)-6-chloro-N-(1-phenylethyl)pyridazin-3-amine was shown to significantly reduce cell viability in leukemia models, indicating its potential as a lead compound for further development .
  • Anti-inflammatory Mechanism : A study investigating the anti-inflammatory effects of related compounds revealed that those with similar structural motifs effectively suppressed the release of inflammatory mediators in vitro, supporting the hypothesis that (S)-6-chloro-N-(1-phenylethyl)pyridazin-3-amine may exhibit similar properties .

Q & A

Q. What are the common synthetic routes for (S)-6-chloro-N-(1-phenylethyl)pyridazin-3-amine?

The synthesis typically involves nucleophilic substitution of 3,6-dichloropyridazine with (S)-1-phenylethylamine under controlled conditions. Key steps include:

  • Reagent Optimization : Use polar aprotic solvents (e.g., DMF) to enhance nucleophilicity.
  • Temperature Control : Maintain 60–80°C to balance reaction rate and byproduct suppression.
  • Chiral Resolution : Employ chiral chromatography or crystallization to isolate the (S)-enantiomer, ensuring stereochemical purity .

Q. How is the crystal structure of this compound determined?

X-ray crystallography using programs like SHELXL (for refinement) and WinGX (for data processing) is standard. Steps include:

  • Data Collection : Use a Bruker Kappa APEXII CCD diffractometer with Mo-Kα radiation.
  • Structure Solution : Apply direct methods (e.g., SHELXD) for phase determination.
  • Validation : Verify geometry with PLATON to check for disorders or hydrogen-bonding patterns .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) guide the optimization of pyridazine derivatives?

SAR studies focus on substituent effects:

  • Electron-Withdrawing Groups : Chlorine at position 6 enhances electrophilicity, improving enzyme-binding affinity.
  • Chiral Side Chains : The (S)-1-phenylethyl group increases selectivity for biological targets (e.g., kinases) via steric and electronic interactions.
  • Methodology : Compare IC₅₀ values of analogs in enzyme inhibition assays (e.g., COX-2) to quantify substituent impacts .

Q. What methods ensure enantiomeric purity during synthesis?

  • Chiral HPLC : Use a Chiralpak® column with hexane/isopropanol gradients for separation.
  • Vibrational Circular Dichroism (VCD) : Confirm absolute configuration via spectral matching with density functional theory (DFT) simulations .

Q. How are biological activities (e.g., anti-inflammatory effects) evaluated?

  • In Vitro Assays : Measure COX-2 inhibition using a fluorometric kit (e.g., Cayman Chemical) with celecoxib as a positive control.
  • Cell-Based Models : Test cytotoxicity in HT-29 colon cancer cells via MTT assay, ensuring EC₅₀ values are corrected for solvent interference .

Q. How to resolve contradictions in reported bioactivity data?

  • Structural Reanalysis : Re-examine crystallographic data (e.g., hydrogen-bonding networks) to identify polymorphism or solvate formation affecting solubility .
  • Meta-Analysis : Apply multivariate regression to isolate variables (e.g., assay protocols, cell lines) causing discrepancies across studies .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(S)-6-chloro-N-(1-phenylethyl)pyridazin-3-amine
Reactant of Route 2
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(S)-6-chloro-N-(1-phenylethyl)pyridazin-3-amine

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